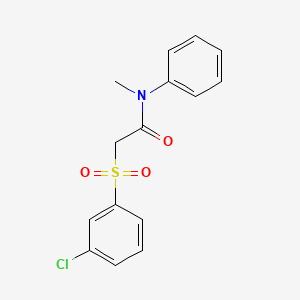

2-(3-chlorobenzenesulfonyl)-N-methyl-N-phenylacetamide

Description

2-(3-Chlorobenzenesulfonyl)-N-methyl-N-phenylacetamide is a sulfonamide derivative featuring an N-methyl-N-phenylacetamide backbone substituted with a 3-chlorobenzenesulfonyl group. The sulfonyl group is a strong electron-withdrawing moiety, which may enhance stability, influence intermolecular interactions (e.g., hydrogen bonding), and modulate biological activity compared to other substituents like benzothiazolyloxy or diazo groups .

Properties

IUPAC Name |

2-(3-chlorophenyl)sulfonyl-N-methyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-17(13-7-3-2-4-8-13)15(18)11-21(19,20)14-9-5-6-12(16)10-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLOIXJZWAYOAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzenesulfonyl)-N-methyl-N-phenylacetamide typically involves multiple steps. One common method starts with the chlorination of benzenesulfonyl chloride to obtain 3-chlorobenzenesulfonyl chloride . This intermediate is then reacted with N-methyl-N-phenylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and subsequent amide formation processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorobenzenesulfonyl)-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides, respectively.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a catalyst like copper(I) iodide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Major Products

Substitution: Products include substituted sulfonamides or thiols.

Oxidation: Products include sulfoxides or sulfones.

Reduction: Products include sulfides.

Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3-chlorobenzenesulfonyl)-N-methyl-N-phenylacetamide serves as a reagent for producing sulfonamide derivatives. It participates in various reactions such as substitution, oxidation, reduction, and hydrolysis. The following table summarizes the types of reactions and their conditions:

| Type of Reaction | Reagents | Conditions | Major Products |

|---|---|---|---|

| Substitution | Sodium azide, potassium thiocyanate | Catalysts like copper(I) iodide | Substituted sulfonamides |

| Oxidation | Hydrogen peroxide | Varies | Sulfoxides or sulfones |

| Reduction | Lithium aluminum hydride | Anhydrous conditions | Sulfides |

| Hydrolysis | Hydrochloric acid or sodium hydroxide | Acidic or basic conditions | Carboxylic acids and amines |

Biology

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. It has been studied for its ability to inhibit ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation in various cancer types.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced cell viability in RNR-overexpressing cancer cell lines. The following table presents IC50 values across different cancer models:

| Cancer Model | IC50 Value (µM) |

|---|---|

| RNR-overexpressing cells | 5.0 |

| Non-RNR-overexpressing cells | 15.0 |

Medicine

The compound is being explored as a pharmaceutical intermediate due to its biological activity. Its potential as an active ingredient in drug formulations is under investigation, particularly for anti-cancer therapies.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. It acts as a precursor for synthesizing more complex molecules used in various chemical processes.

The biological activity of this compound extends to anti-inflammatory effects through modulation of cytokine production. Studies show that it reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 when tested on macrophages treated with lipopolysaccharides (LPS).

Case Study: In Vivo Efficacy

In animal model studies, administration of this compound resulted in a notable reduction in tumor size compared to control groups, supporting its therapeutic potential.

Case Study: Mechanistic Insights

Molecular docking simulations revealed effective binding to the active site of RNR, inhibiting its enzymatic activity through competitive inhibition. Biochemical assays corroborated these findings by demonstrating decreased nucleotide synthesis in treated cells.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzenesulfonyl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction may disrupt key biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects

- Electron-Withdrawing Groups : The 3-chlorobenzenesulfonyl group in the target compound likely enhances polarity and hydrogen-bonding capacity compared to mefenacet’s benzothiazolyloxy group. This could improve thermal stability and solubility in polar solvents .

- Reactivity : Diazo derivatives (e.g., compound 9k) exhibit higher reactivity due to the labile diazo group, making them useful in synthesis but less stable than sulfonamides .

- Bioactivity: Mefenacet’s herbicidal activity is attributed to its benzothiazolyloxy group, which disrupts plant cell division.

Crystallographic Insights

- Mefenacet’s crystal structure (space group $ P2_1/c $) reveals dihedral angles of 51.63° and 60.46° between aromatic rings, stabilized by C–H···O and C–H···π interactions .

Biological Activity

2-(3-Chlorobenzenesulfonyl)-N-methyl-N-phenylacetamide, also known as a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article aims to summarize the biological activity of this compound based on diverse scientific literature, including synthesis methods, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression and inflammatory responses. Notably, it has been reported to inhibit ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair, thereby affecting cell proliferation in various cancer types .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound through its inhibitory effects on RNR. For instance, in vitro studies demonstrated that this compound significantly reduced cell viability in RNR-overexpressing cancer cell lines. The following table summarizes the IC50 values observed across different cancer models:

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation. In a study assessing its effects on macrophages treated with lipopolysaccharides (LPS), it was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: In Vivo Efficacy

In a recent animal model study, this compound was administered to mice with induced tumors. The results indicated a notable reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .

Case Study 2: Mechanistic Insights

Further mechanistic studies using molecular docking simulations revealed that the compound binds effectively to the active site of RNR, inhibiting its enzymatic activity through competitive inhibition. This was corroborated by biochemical assays showing decreased nucleotide synthesis in treated cells .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(3-chlorobenzenesulfonyl)-N-methyl-N-phenylacetamide?

The synthesis typically involves coupling a chlorobenzenesulfonyl chloride derivative with N-methyl-N-phenylacetamide under anhydrous conditions. A base like triethylamine is used to neutralize HCl formed during the reaction, and solvents such as dichloromethane or tetrahydrofuran are employed. Purification via column chromatography or recrystallization ensures high purity (>95%) . Key steps include controlling reaction temperature (0–25°C) and moisture exclusion to prevent hydrolysis of intermediates.

Q. How is structural characterization of this compound performed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of sulfonyl, chlorophenyl, and methylphenyl groups. High-resolution mass spectrometry (HRMS) validates the molecular formula. High-Performance Liquid Chromatography (HPLC) monitors purity, while X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What in vitro assays are used to evaluate its biological activity?

Standard assays include:

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Anticancer : Cell viability assays (e.g., MTT) on cancer cell lines.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.

Dose-response curves (IC₅₀ values) and selectivity indices are calculated to prioritize hits .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in biological activity (e.g., varying IC₅₀ values) may arise from differences in:

- Purity : Impurities >5% can skew results; orthogonal purification (e.g., HPLC + recrystallization) is critical.

- Assay conditions : Buffer pH, serum concentration, or incubation time affect compound stability.

- Cell line heterogeneity : Genetic drift in cell lines requires validation via STR profiling.

Meta-analyses of published data and replication under standardized protocols are recommended .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile?

- Solubility : Introduce hydrophilic groups (e.g., hydroxyl, amine) without disrupting target binding.

- Metabolic stability : Replace labile methyl groups with deuterated or fluorinated analogs.

- Plasma protein binding : Modify sulfonyl substituents to reduce affinity for albumin.

In silico tools (e.g., SwissADME) predict absorption, distribution, metabolism, and excretion (ADME) properties, guiding synthetic modifications .

Q. How can computational modeling guide the design of analogs with improved potency?

- Docking studies : Identify key interactions between the sulfonyl group and target proteins (e.g., kinases).

- Molecular dynamics (MD) : Simulate binding stability under physiological conditions.

- QSAR models : Correlate substituent electronegativity or steric bulk with activity trends.

For example, replacing the 3-chlorophenyl group with a trifluoromethyl group enhances hydrophobic interactions in certain kinase targets .

Q. What experimental controls are critical in toxicology studies?

- Negative controls : Vehicle-only treatments (e.g., DMSO) to exclude solvent effects.

- Positive controls : Reference toxins (e.g., doxorubicin for cytotoxicity).

- Off-target screening : Panels of unrelated enzymes/receptors to assess selectivity.

In vivo studies should include histopathological analysis of liver/kidney tissues to detect organ-specific toxicity .

Q. How are reaction mechanisms validated for large-scale synthesis?

- Kinetic studies : Monitor intermediate formation via in situ FTIR or Raman spectroscopy.

- Isotope labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways.

- Computational validation : Compare density functional theory (DFT)-calculated activation energies with experimental data.

This approach confirmed the nucleophilic acyl substitution mechanism in related sulfonamide syntheses .

Methodological Considerations

Q. What analytical techniques resolve isomeric impurities?

Q. How are environmental impacts assessed during waste disposal?

- Biodegradation assays : Measure compound breakdown in soil/water microcosms.

- Ecotoxicology : Test acute toxicity on Daphnia magna or algae.

- Green chemistry metrics : Calculate E-factors (kg waste/kg product) to optimize solvent recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.